molecular formula C17H13Cl2N3O3 B3744240 2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B3744240
M. Wt: 378.2 g/mol
InChI Key: LKRFIYHFISCSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an indole derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1-methyl-2-oxoindoline-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar properties but a different chlorination pattern.

    2-methyl-4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.

    2-(2-methyl-4-chlorophenoxy)propanoic acid: Used in the synthesis of various agrochemicals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-22-13-5-3-2-4-11(13)16(17(22)24)21-20-15(23)9-25-14-7-6-10(18)8-12(14)19/h2-8,24H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRFIYHFISCSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

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